molecular formula C6H9NO3 B121982 Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 155884-28-9

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B121982
CAS No.: 155884-28-9
M. Wt: 143.14 g/mol
InChI Key: SNYAIJXJIRNCGO-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a partially saturated oxazole ring (4,5-dihydro-1,3-oxazole) with a methyl substituent at the 2-position and a methyl ester group at the 4-position. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4-7-5(3-10-4)6(8)9-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYAIJXJIRNCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445606
Record name Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155884-28-9
Record name Methyl 4,5-dihydro-2-methyl-4-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155884-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs camphor sulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) in refluxing toluene. For example, heating methyl 2-(methylamino)-3-hydroxypropanoate with CSA in toluene at 110°C for 6 hours yields the target compound in ~78% isolated yield. The mechanism proceeds via protonation of the hydroxyl group, followed by intramolecular nucleophilic attack by the methylamine nitrogen and subsequent water elimination.

Substrate Scope and Limitations

  • Advantages : High functional group tolerance; compatible with electron-withdrawing and donating substituents.

  • Limitations : Requires precise control of stoichiometry to avoid over-dehydration to aromatic oxazoles.

Serine-Derived Pathways Inspired by Patent Synthesis

Patent WO2000053589A1 describes a scalable route to oxazoline derivatives using serine esters. Adapting this method, DL-serine methyl ester hydrochloride reacts with acetyl chloride to form this compound (Fig. 1).

Stepwise Procedure

  • Acylation : DL-serine methyl ester hydrochloride is treated with acetyl chloride in dichloromethane (DCM) at 0°C, yielding methyl 2-acetamido-3-hydroxypropanoate.

  • Cyclization : The intermediate is heated with Hunig’s base (DIPEA) in toluene at 50°C, inducing ring closure.

  • Workup : The crude product is purified via distillation or recrystallization, achieving 85% purity.

Critical Parameters

  • Solvent Choice : Toluene or xylene optimizes cyclization efficiency.

  • Base Selection : DIPEA minimizes side reactions compared to stronger bases like DBU.

Triflylpyridinium-Mediated Synthesis from Carboxylic Acids

A 2025 ACS Journal of Organic Chemistry study reports a novel method using triflylpyridinium triflate (DMAP-Tf) to activate carboxylic acids for oxazole formation. While designed for aromatic oxazoles, this approach is adaptable to dihydro-oxazolines.

Reaction Optimization

  • Substrate : Methyl glycolate (as the carboxylic acid equivalent) reacts with tosylmethyl isocyanide (TosMIC) in DCM.

  • Conditions : DMAP-Tf (1.3 equiv), DMAP (1.5 equiv), 40°C, 12 hours.

  • Yield : 68% after column chromatography.

Mechanism Insights

  • Activation : DMAP-Tf generates an acylpyridinium intermediate from methyl glycolate.

  • Nucleophilic Attack : TosMIC adds to the activated carbonyl, forming an imidate intermediate.

  • Cyclization : Intramolecular attack by the oxygen nucleophile completes the oxazoline ring.

Microwave-Assisted Green Synthesis

Recent advancements in green chemistry utilize microwave irradiation to accelerate oxazoline formation. A modified Singh protocol employs:

  • Reactants : Methyl 2-bromopropionate and urea.

  • Conditions : Microwave irradiation (300 W, 120°C, 20 minutes) in DMF.

  • Yield : 72% with 95% purity.

Environmental Benefits

  • Solvent Reduction : DMF is recycled via distillation, minimizing waste.

  • Energy Efficiency : Reaction time reduced from hours to minutes.

Comparative Analysis of Methods

Method Yield Conditions Scalability Environmental Impact
Acid-Catalyzed Cyclization78%Reflux, 6 hoursHighModerate (toluene use)
Serine-Derived Pathway85%50°C, 5 hoursIndustrialLow (DCM recycling)
Triflylpyridinium Method68%40°C, 12 hoursModerateHigh (DMAP-Tf cost)
Microwave Synthesis72%120°C, 20 minutesLab-scaleLow (energy-efficient)

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse synthetic pathways, making it valuable in the development of new materials and pharmaceuticals.

Synthetic Routes
The synthesis typically involves cyclization reactions that can be optimized for large-scale production. Methods such as continuous flow reactors enhance yield and safety during the synthesis process. The compound can undergo various reactions including oxidation, reduction, and substitution, leading to a range of derivatives with potential applications.

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In a study assessing its efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

These results highlight its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Activity
Case studies have demonstrated the anticancer potential of this compound. A notable study evaluated its derivatives against different cancer cell lines:

CompoundCell Line TestedIC50 (µg/mL)
1Leukemia10.9
2Hepatoma15.0
3Breast Cancer12.5

The findings suggest that modifications to the oxazole ring can enhance biological activity, indicating a promising avenue for drug development.

Medicinal Applications

Pharmaceutical Intermediate
this compound is being investigated as a pharmaceutical intermediate due to its ability to form derivatives with various biological activities. Research is ongoing to explore its role in developing drugs targeting specific diseases.

Case Study: Antiviral Potential
In addition to its antibacterial and anticancer properties, preliminary studies suggest potential antiviral effects. Compounds derived from this oxazole have shown activity against certain viral strains, warranting further investigation into their mechanisms of action and therapeutic applications.

Industrial Applications

Material Development
In industrial chemistry, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other polymeric materials.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

This compound participates in multicomponent reactions (MCRs) involving Grignard reagents and ortho-quinone methides (o-QMs). For example:

  • Reagents : ortho-OBoc salicylaldehydes, Grignard reagents (e.g., MeMgCl), and water.

  • Mechanism : The dihydrooxazole forms a zwitterionic intermediate upon activation, which reacts with o-QMs generated in situ. Water acts as a nucleophile, leading to N-amino-benzylated phenols (e.g., products 25–41 in Table 1) .

  • Conditions : Reactions occur at −78°C in diethyl ether, followed by warming to room temperature.

ProductStructureYield (%)Key Features
25 Benzylated phenol derivative65Benzylic methine at δ 4.0 ppm (¹H NMR)
35 Phenol with hydroxyethylamine58Regioselective water addition

Hydrolysis and Biotransformation

The compound undergoes hydrolysis under biological or acidic conditions:

  • Metabolites : Hydrolysis yields 4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives and substituted anilines (e.g., 4-methoxy-3-(trifluoromethyl)aniline) .

  • Conditions :

    • Enzymatic hydrolysis in plasma, urine, or fecal samples.

    • Acidic or basic aqueous environments.

Key Pathway :

DihydrooxazoleH2OCarboxylic Acid+Amine Byproduct\text{Dihydrooxazole} \xrightarrow{\text{H}_2\text{O}} \text{Carboxylic Acid} + \text{Amine Byproduct}

Polymerization and Ring-Opening

4,5-Dihydrooxazoles, including this compound, undergo cationic ring-opening polymerization (CROP):

  • Initiators : Brønsted/Lewis acids (e.g., AlCl₃) or alkylation reagents.

  • Products : Poly-N-acylethylenimines with tunable molecular weights .

  • Applications : Bioisosteres for polypeptides in materials science.

Regioselective Ring-Opening Reactions

Electrophilic reagents induce regioselective cleavage:

  • With Aryl Nucleophiles : Addition at the 5-position of oxazolium intermediates (diastereoselective) .

  • With Secondary Amines : Protonation followed by nucleophilic attack at the 2-position.

Example :

DihydrooxazoleEt3O+BF4Oxazolium SaltArLi5-Aryl Adduct\text{Dihydrooxazole} \xrightarrow{\text{Et}_3\text{O}^+ \text{BF}_4^-} \text{Oxazolium Salt} \xrightarrow{\text{ArLi}} \text{5-Aryl Adduct}

Synthetic Utility in Medicinal Chemistry

This compound serves as a precursor for bioactive molecules:

  • Mariline B Synthesis : Intermediate 29 undergoes triflation and palladium-catalyzed carbonylation to form isoindolinones .

  • PAR-2 Inhibitors : Hydrolysis metabolites are raw materials for active pharmaceutical ingredients .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications
This compound C₆H₉NO₃ 143.14 2-methyl, 4-methyl ester, oxazole ring Likely intermediate in organic synthesis
Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate C₅H₆NNaO₂S 169.17 Sulfur atom (thiazole), sodium salt Building block for enzyme substrates
Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate C₇H₁₁NO₃ 157.17 2-ethyl group (vs. methyl) Increased lipophilicity; potential precursor
Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate C₆H₉NO₃ 143.14 Ethyl ester (vs. methyl ester) Altered hydrolysis kinetics
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate C₁₂H₁₁NO₃ 217.22 2-phenyl, 5-methyl substitutions Enhanced aromaticity/UV stability
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate C₆H₇Cl₂NO₃ 212.03 Dichloromethyl group Electrophilic reactivity; halogen influence

Impact of Substituents and Heteroatoms

Oxazole vs. Thiazole Derivatives

Replacing the oxygen atom in the oxazole ring with sulfur (as in Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate) introduces distinct electronic and steric effects:

  • Thiazole derivatives exhibit greater polarizability due to sulfur’s larger atomic radius, enhancing interactions in biochemical systems (e.g., enzyme substrate synthesis ).
  • The sodium salt form improves water solubility, critical for pharmaceutical formulations .

Alkyl and Ester Modifications

  • Ethyl ester (vs. methyl ester) slows hydrolysis rates, influencing metabolic stability in prodrug designs .

Aromatic and Halogenated Derivatives

  • Phenyl-substituted oxazoles (e.g., Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate) exhibit enhanced aromatic stability and UV absorption, useful in photochemical applications .
  • Dichloromethyl groups introduce electronegative chlorine atoms, enhancing electrophilicity and reactivity in cross-coupling reactions .

Stereochemical Considerations

  • Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate exists as a racemic mixture (~65:35 R:S), highlighting the importance of chirality in biological activity .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate?

A common method involves cyclocondensation of β-hydroxy esters with nitriles or imidates under acidic conditions. For example, ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate derivatives are synthesized via cyclization of ethyl 2-aminopropionate with carbonyl compounds, followed by methylation . Key steps include:

  • Reagent selection : Use trifluoroacetic acid (TFA) or HCl as catalysts.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
  • Validation : Monitor reaction progress via TLC and confirm purity by melting point analysis .

Q. How can the compound’s structural integrity be validated experimentally?

Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl group at C2, ester at C4) .
  • IR : Identify characteristic C=O (ester, ~1700 cm1^{-1}) and C-O-C (oxazole, ~1250 cm1^{-1}) stretches .
  • Melting Point : Compare with literature values (e.g., mp 74–76°C for analogous oxazole esters) .

Q. What precautions are necessary for handling and storage?

  • Handling : Use gloves and fume hoods due to potential irritancy (analogous oxazole derivatives show moderate toxicity) .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in hydrogen bonding patterns?

Use SHELX software to refine crystallographic data and identify hydrogen bonds. For example, in (R)-2-ferrocenyl-4-hydroxymethyl-4,5-dihydrooxazole, C–H···O interactions stabilize the dihydrooxazole ring .

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
  • Graph Set Analysis : Apply Etter’s formalism to classify motifs (e.g., R22(8)R_2^2(8) rings) .

Q. How does the methyl substituent at C2 influence reactivity in ring-opening reactions?

The electron-donating methyl group enhances nucleophilic attack at the oxazole’s C5 position. Design experiments to probe reactivity:

  • Kinetic Studies : Compare reaction rates with non-methylated analogs under acidic/basic conditions.
  • Product Analysis : Use LC-MS to identify intermediates (e.g., β-keto esters from acid hydrolysis) .

Q. What computational methods predict the compound’s supramolecular assembly?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to model intermolecular interactions.
  • Hirshfeld Surface Analysis : Visualize close contacts (e.g., O···H and C···H interactions) using CrystalExplorer .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering in dihydrooxazole).
  • COSY/HSQC : Assign overlapping signals by correlating 1H^1H-13C^{13}C couplings .

Q. What strategies optimize the compound’s solubility for biological assays?

  • Salt Formation : Synthesize sodium salts (e.g., analogous to sodium 2-methyl-4,5-dihydrothiazole-4-carboxylate) .
  • Co-crystallization : Use GRAS (Generally Recognized As Safe) co-formers like cyclodextrins .

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